molecular formula C19H22N2O4 B2764989 N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(3,4-dimethylphenyl)ethanediamide CAS No. 1396867-41-6

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(3,4-dimethylphenyl)ethanediamide

Cat. No.: B2764989
CAS No.: 1396867-41-6
M. Wt: 342.395
InChI Key: ZHAHMOSHMTYUFC-UHFFFAOYSA-N
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Description

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-(3,4-dimethylphenyl)ethanediamide is a complex organic compound that features a cyclopropyl group, a furan ring, and a hydroxyethyl group, along with a dimethylphenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-(3,4-dimethylphenyl)ethanediamide typically involves multiple steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the cyclopropyl group: This can be achieved via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the hydroxyethyl group: This step may involve the reaction of the furan derivative with an appropriate epoxide under acidic or basic conditions.

    Formation of the ethanediamide backbone: This can be synthesized through the reaction of an amine with an appropriate acyl chloride or anhydride.

    Final coupling: The final step involves coupling the intermediate compounds under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.

    Reduction: The compound can be reduced at various points, such as the furan ring or the amide groups, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like alkoxides or amines.

Major Products

    Oxidation: Oxidized derivatives such as furanones.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It may be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-(3,4-dimethylphenyl)ethanediamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group could participate in hydrogen bonding, while the aromatic and cyclopropyl groups may contribute to hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N’-(3,4-dimethylphenyl)ethanediamide: can be compared with other compounds featuring similar functional groups, such as:

Properties

IUPAC Name

N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N'-(3,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12-5-8-15(10-13(12)2)21-18(23)17(22)20-11-19(24,14-6-7-14)16-4-3-9-25-16/h3-5,8-10,14,24H,6-7,11H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAHMOSHMTYUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CO3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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